ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Overview
Description
Ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a complex organic compound that features a unique structure combining an iodinated nitrophenyl group with an oxadiazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves multiple steps, starting with the preparation of the 3-iodo-5-nitrophenyl precursor. This precursor can be synthesized through iodination and nitration reactions. The oxadiazole ring is then formed via cyclization reactions involving hydrazides and carboxylic acids. Finally, the benzoate ester is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The iodinated phenyl group can participate in substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require bases or acids to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[5-(3-chloro-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
- Ethyl 4-[5-(3-bromo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
- Ethyl 4-[5-(3-fluoro-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Uniqueness
Ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in certain applications compared to its chloro, bromo, or fluoro analogs.
Properties
IUPAC Name |
ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O5/c1-2-25-17(22)11-5-3-10(4-6-11)15-19-20-16(26-15)12-7-13(18)9-14(8-12)21(23)24/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNSORWNYDGDBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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